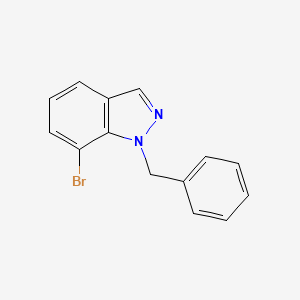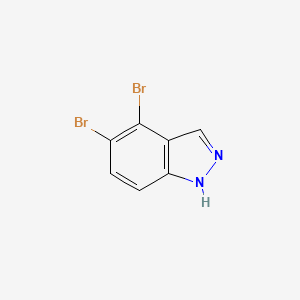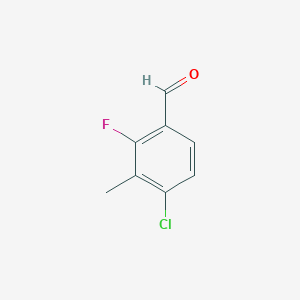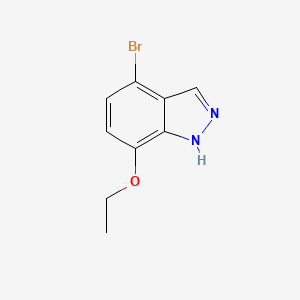
4-Bromo-7-ethoxy-1H-indazole
概要
説明
4-Bromo-7-ethoxy-1H-indazole is a chemical compound with the CAS Number: 1351668-22-8 . It has a molecular weight of 241.09 . The IUPAC name for this compound is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrN2O/c1-2-13-8-4-3-7(10)6-5-11-12-9(6)8/h3-5H,2H2,1H3,(H,11,12) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, ethoxy, and indazole groups.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at a temperature of 2-8°C .科学的研究の応用
Corrosion Inhibition
- Corrosion Inhibition in Iron: Heterocyclic diazoles, including 4-Bromo-7-ethoxy-1H-indazole, have been studied for their corrosion inhibitive properties on iron in acidic conditions. These compounds enhance charge-transfer resistance, reducing corrosion current and altering surface morphology (Babić-Samardžija et al., 2005) Babić-Samardžija et al., 2005.
Chemical Synthesis and Modification
- Regioselective Bromination and Arylation: The compound has been used in regioselective C7 bromination and subsequent palladium-catalyzed Suzuki–Miyaura cross-coupling arylation, leading to the synthesis of new C7 arylated indazoles (Boujdi et al., 2021) Boujdi et al., 2021.
- Synthesis of Novel Derivatives: The compound's derivatives have been synthesized for various applications, including inhibiting neuronal nitric oxide synthase and showing potential antinociceptive effects (Boulouard et al., 2007) Boulouard et al., 2007.
Biological and Medicinal Research
- Antibacterial Activity: Some derivatives of this compound have shown antibacterial activity against various strains of bacteria. These compounds have been tested as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), which is important in bacterial cell division (Wang et al., 2015) Wang et al., 2015.
Enzymatic Activity Studies
- Inhibition of Lactoperoxidase: Some indazoles, including this compound, have been studied for their inhibitory effects on lactoperoxidase, an enzyme with antimicrobial properties. These studies are important for understanding the enzyme's role in biological systems and potential applications in various industries (Köksal & Alım, 2018) Köksal & Alım, 2018.
Other Applications
- Synthesis of Novel Compounds: The versatility of this compound in synthesizing various novel compounds is evident from its use in the creation of substituted triazoles, which have been tested for their antimicrobial activity (Bhagat, 2017) Bhagat, 2017.
Safety and Hazards
作用機序
Target of Action
It’s known that indazole derivatives can be used to inhibit various pathways such as ras/raf/mek/erk and pi3k/akt/pten/mtor .
Mode of Action
Indazole derivatives are generally known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that indazole derivatives can affect various pathways such as ras/raf/mek/erk and pi3k/akt/pten/mtor .
Result of Action
Indazole derivatives are generally known to have various effects on cellular processes .
生化学分析
Biochemical Properties
In biochemical reactions, 4-Bromo-7-ethoxy-1H-indazole could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would likely depend on the specific chemical structure of this compound, including its bromo and ethoxy functional groups. These groups could potentially form bonds with amino acid residues in proteins or enzymes, influencing their function .
Cellular Effects
The effects of this compound on cells and cellular processes would likely be diverse, depending on the cell type and the specific biochemical pathways in which this compound is involved. It could potentially influence cell signaling pathways, gene expression, and cellular metabolism . Specific effects on these processes have not been documented.
Molecular Mechanism
It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific effects would likely depend on the chemical structure of this compound and the nature of its interactions with other molecules in the cell.
Temporal Effects in Laboratory Settings
Like other chemical compounds, its effects could potentially change over time due to factors such as degradation, metabolic processing, and changes in cell state .
Dosage Effects in Animal Models
Like other chemical compounds, its effects could potentially vary with dosage, with threshold effects observed at certain dosages and toxic or adverse effects observed at high doses .
Metabolic Pathways
Based on its chemical structure, it could potentially be involved in various metabolic pathways, interacting with enzymes or cofactors and influencing metabolic flux or metabolite levels .
Transport and Distribution
Like other chemical compounds, it could potentially interact with transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
Like other chemical compounds, it could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
特性
IUPAC Name |
4-bromo-7-ethoxy-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-2-13-8-4-3-7(10)6-5-11-12-9(6)8/h3-5H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLUQJYMFHLDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)Br)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide](/img/structure/B3233107.png)
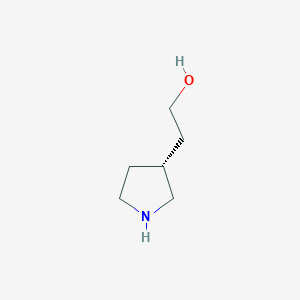

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3233128.png)
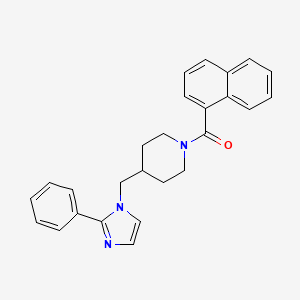
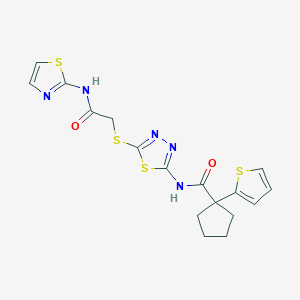
![N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3233150.png)
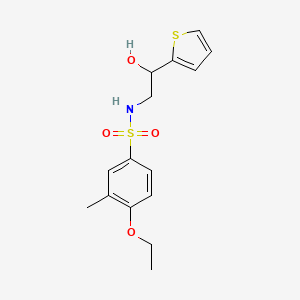
![2-(Benzylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3233163.png)
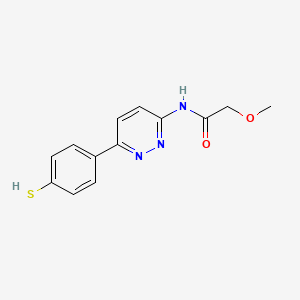
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3233174.png)
